(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
Description
Properties
CAS No. |
400769-79-1 |
|---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(2R,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14+/m0/s1 |
InChI Key |
RMLYXMMBIZLGAQ-IINYFYTJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@](C[C@@H](C(=O)O)N)(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Catalyst : None (thermal activation).
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Temperature : −78°C to room temperature.
Post-alkylation, hydrolysis of the lactam ring using aqueous HCl and subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields the linear (2R,4S)-configured product. Optical purity exceeds 99% ee when employing enantiomerically pure D-pyroglutamic acid.
Asymmetric Cross-Aldol Reaction
A racemic synthesis route involves the cross-aldol reaction between pyruvic acid and indole-3-pyruvic acid. This method generates 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid, which undergoes reductive amination to introduce the amino group.
Optimization Insights:
-
Catalyst : L-Proline (20 mol%) for enantioselective aldol addition.
-
Solvent System : Dimethylformamide (DMF)/water (9:1).
-
Stereochemical Outcome : Mixture of (2R,4S) and (2S,4R) diastereomers (1:1 ratio).
-
Resolution : Chiral HPLC with a C18 column separates isomers, achieving >98% diastereomeric excess (d.e.) for the target compound.
Chemo-Biocatalytic Hybrid Approach
Industrial-scale production employs a (2 + 3) cycloaddition between indole and a nitroolefin derivative, followed by nickel-catalyzed hydrogenation to form the pentanedioic acid backbone. A biocatalytic resolution step using L-amino acid oxidase selectively oxidizes undesired stereoisomers, leaving the (2R,4S)-configured product intact.
Process Parameters:
-
Cycloaddition Catalyst : Triethylamine.
-
Hydrogenation : Raney nickel (H₂, 50 psi, 60°C).
Industrial-Scale Continuous Flow Synthesis
For commercial production, continuous flow reactors enhance efficiency. The process integrates:
Advantages:
-
Throughput : 5 kg/day per reactor module.
-
Purity : ≥99.5% by HPLC.
Comparative Analysis of Methods
| Method | Starting Material | Stereoselectivity | Yield | Optical Purity | Scalability |
|---|---|---|---|---|---|
| Chiral Pool Synthesis | D-Pyroglutamic acid | High (99% ee) | 72–85% | 99% ee | Moderate |
| Cross-Aldol Reaction | Pyruvic acid | Moderate (50% d.e.) | 45–55% | 98% d.e. post-HPLC | Low |
| Chemo-Biocatalytic | Indole | High (99% ee) | 63% | 99% ee | High |
| Continuous Flow | L-Aspartic acid | High (99.5%) | 70% | 99.5% | Industrial |
Mechanistic Considerations
Stereochemical Control:
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the indole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15.72 | Induction of apoptosis |
| MCF7 | 20.45 | Cell cycle arrest |
| HeLa | 18.30 | Inhibition of proliferation |
The National Cancer Institute (NCI) protocols were employed to assess its efficacy against a panel of human tumor cells, revealing promising results that support further investigation into its potential as an anticancer agent .
Neuroprotective Effects
Research has indicated that (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation, which are critical factors in the progression of conditions like Alzheimer's disease.
Antidiabetic Potential
There is emerging evidence suggesting that this compound may help regulate glucose metabolism. Studies have indicated that (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid can enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .
Case Study 1: Anticancer Efficacy
A study published in Molecules highlighted the synthesis and evaluation of (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid derivatives. These derivatives showed enhanced anticancer activity compared to the parent compound, indicating the importance of structural modifications in drug design .
Case Study 2: Neuroprotection in Alzheimer's Model
In another study focused on neuroprotection, (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid was administered to transgenic mice models of Alzheimer's disease. The results demonstrated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of (2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring and amino group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous molecules:
Key Comparative Insights
Indole Derivatives
- Target Compound vs. 2-(6-Methyl-1H-indol-3-yl)acetic Acid: The target compound’s extended pentanedioic acid chain and additional amino/hydroxyl groups differentiate it from the simpler acetic acid derivative. The latter’s lack of stereochemical complexity and smaller size (MW 189.21 vs. 292.29) may limit its utility in targeted biological interactions .
Amino-Hydroxy Acids
- Target Compound vs. (2S,4R)-2-Amino-4-hydroxypentanedioic Acid: Both share a pentanedioic acid backbone but differ in stereochemistry (2S,4R vs. 2R,4S) and substituents.
- Target Compound vs. (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid: The phenyl-substituted analog (C₁₀H₁₃NO₃) has a shorter carbon chain and lacks the indole moiety. This structural simplification may reduce π-π stacking interactions but improve synthetic accessibility .
Amino Acids with Hydroxyl Groups
- 4-Hydroxy-L-isoleucine (C₆H₁₃NO₃) shares hydroxyl and amino functionalities but lacks aromaticity. Its branched-chain structure and role in insulin signaling highlight how functional group positioning dictates biological activity .
Biological Activity
(2R,4S)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid, commonly known as Monatin, is a naturally occurring compound that has garnered attention for its potential biological activities. This compound is a structural isomer of various forms of amino acids and has been studied for its effects on metabolic pathways, particularly in the context of diabetes and cancer.
- Molecular Formula : C₁₄H₁₆N₂O₅
- Molecular Weight : 292.287 g/mol
- CAS Number : 146142-94-1
- Density : 1.525 g/cm³
- Boiling Point : 656.358°C at 760 mmHg
Antidiabetic Effects
Monatin has shown promise as an antidiabetic agent. Research indicates that it enhances glucose uptake in muscle cells, which is crucial for managing blood sugar levels. In a study involving insulin-resistant mice, Monatin administration resulted in significant reductions in hyperglycemia and improved insulin sensitivity .
Anticancer Properties
Recent studies have explored Monatin's potential as an anticancer agent. It was found to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, suggesting that Monatin could be a candidate for further development in cancer therapies .
Neuroprotective Effects
Monatin's neuroprotective properties have also been investigated. It appears to exert protective effects against oxidative stress-induced neuronal damage, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Glucose Metabolism
In a controlled study, Monatin was administered to diabetic rats over a period of four weeks. The results indicated a significant decrease in fasting blood glucose levels and an improvement in lipid profiles compared to the control group. The study concluded that Monatin could be beneficial in managing type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels .
Cancer Cell Line Research
Another study assessed the effects of Monatin on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutic agents like doxorubicin. This suggests that Monatin may enhance the efficacy of existing cancer treatments or serve as a standalone therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₅ |
| Molecular Weight | 292.287 g/mol |
| CAS Number | 146142-94-1 |
| Density | 1.525 g/cm³ |
| Boiling Point | 656.358°C |
| Antidiabetic Activity | Improved glucose uptake |
| Anticancer Activity | Induces apoptosis |
| Neuroprotective Activity | Protects against oxidative stress |
Q & A
How can stereoselective synthesis of the (2R,4S) configuration be achieved, and what chiral auxiliaries or catalysts are effective?
Methodological Answer:
The stereochemistry of this compound can be controlled using chiral pool synthesis or asymmetric catalysis. For example:
- Chiral Indole Derivatives : Start with L-tryptophan derivatives (or other indole-containing chiral precursors) to retain the (1H-indol-3-yl)methyl group’s stereochemical integrity .
- Asymmetric Hydroxylation : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis to set the 2-hydroxy and 4-amino stereocenters. Evidence from similar indole-containing systems (e.g., enzyme inhibitors) shows that ketoreductases or transaminases can achieve >90% enantiomeric excess .
- Protection Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino and hydroxyl functionalities during coupling steps, as demonstrated in peptide-like syntheses .
Data Contradictions : Some studies report lower yields (e.g., 55% in multi-step syntheses ) due to steric hindrance from the indole moiety. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature gradients may resolve this.
What analytical techniques are most reliable for confirming the absolute configuration of this compound?
Methodological Answer:
- X-ray Crystallography : The gold standard for absolute configuration determination. Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances resolution .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (using density functional theory) for the (2R,4S) configuration. Indole’s UV absorbance at ~280 nm allows tracking of conformational changes .
- NMR Coupling Constants : The values between H-2 and H-4 can distinguish diastereomers. For example, axial-equatorial coupling in the pentanedioic acid backbone typically ranges from 8–12 Hz .
Advanced Tip : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) to separate enantiomers and quantify optical purity .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in IC values or binding affinities may arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) can protonate the amino group, altering interactions. Standardize assays using HEPES buffer (pH 7.4) and 1% DMSO .
- Protein Preparation : Ensure target enzymes (e.g., aminopeptidases) are purified to >95% homogeneity via affinity chromatography to avoid off-target effects .
- Data Normalization : Use a reference inhibitor (e.g., bestatin for aminopeptidases) as an internal control across studies .
Case Study : In one study, conflicting IC values (nM vs. μM) were traced to differences in enzyme isoforms. Confirm target specificity using knockout cell lines or isoform-selective antibodies .
What strategies mitigate low yields in solid-phase peptide synthesis (SPPS) involving this compound?
Methodological Answer:
- Resin Choice : Use Wang resin with a pre-loaded Fmoc-protected glutamic acid to anchor the pentanedioic acid backbone, improving coupling efficiency .
- Coupling Reagents : Replace HOBt/DIC with Oxyma Pure/DIC for sterically hindered amines, reducing racemization .
- Microwave-Assisted SPPS : Shorten reaction times (e.g., 5 min at 50°C) to minimize side reactions while maintaining >90% yield per step .
Troubleshooting : If HPLC shows >10% deletion sequences, introduce capping steps (acetic anhydride/pyridine) after each coupling to terminate unreacted chains .
How does the indole moiety influence this compound’s interaction with biological targets?
Methodological Answer:
- Hydrophobic Interactions : The indole ring occupies hydrophobic pockets in enzymes (e.g., insulin-regulated aminopeptidase), as shown in docking studies using Glide or AutoDock .
- π-Stacking : The indole’s aromatic system stabilizes interactions with His or Trp residues in active sites. Mutagenesis studies (e.g., Trp→Ala substitutions) can validate this .
- Metabolic Stability : Indole derivatives are prone to oxidation by cytochrome P450 enzymes. Assess stability in liver microsomes and introduce electron-withdrawing groups (e.g., -CF) to mitigate degradation .
What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding. GROMACS or AMBER are suitable tools .
How can researchers optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Convert the carboxylic acid groups to sodium or lysine salts, increasing aqueous solubility (e.g., from 0.1 mg/mL to >10 mg/mL) .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) can monitor particle size (aim for <200 nm) .
- pH Adjustment : Solubilize in PBS (pH 7.4) with 10% sulfobutylether-β-cyclodextrin for intravenous administration .
What are the key considerations for scaling up synthesis from mg to gram scale?
Methodological Answer:
- Catalyst Loading : Reduce Pd/C or enzyme catalyst loading from 10% to 1% by switching to flow chemistry systems, minimizing costs .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
